molecular formula C22H18FN3OS B2376781 N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895020-40-3

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2376781
CAS No.: 895020-40-3
M. Wt: 391.46
InChI Key: TVCOASHBVWJWJH-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is an organic compound that has garnered interest in scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole ring substituted with a fluorine atom, a phenyl group, and a pyridin-3-ylmethyl group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄, H₂O₂), reducing agents (e.g., LiAlH₄, NaBH₄), and nucleophiles (e.g., NaOMe, KOtBu). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cancer cell receptors can induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(6-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with a methyl group instead of fluorine.

    N-(6-bromobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide lies in its fluorine substitution, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various research applications .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c23-18-9-10-19-20(13-18)28-22(25-19)26(15-17-7-4-12-24-14-17)21(27)11-8-16-5-2-1-3-6-16/h1-7,9-10,12-14H,8,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCOASHBVWJWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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